1-(L-Prolyl)-2,6-dimethylpiperidine
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Overview
Description
1-(L-Prolyl)-2,6-dimethylpiperidine is a compound that features a piperidine ring substituted with a prolyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-2,6-dimethylpiperidine typically involves the reaction of L-proline with 2,6-dimethylpiperidine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(L-Prolyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(L-Prolyl)-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of proline-containing compounds on biological systems.
Medicine: It may have potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(L-Prolyl)-2,6-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(L-Prolyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
L-Proline: A naturally occurring amino acid with similar structural features.
2,6-Dimethylpiperidine: A piperidine derivative with similar substitution patterns.
Proline Analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have similar structural motifs.
The uniqueness of this compound lies in its combination of a prolyl group with a substituted piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |
InChI Key |
UEAGUBDTFWOBST-ILDUYXDCSA-N |
Isomeric SMILES |
CC1CCCC(N1C(=O)[C@@H]2CCCN2)C |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CCCN2)C |
Origin of Product |
United States |
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